molecular formula C20H26N2O B4019845 N-methyl-N-(4-methyl-1-phenylpentyl)-2-pyridin-4-ylacetamide

N-methyl-N-(4-methyl-1-phenylpentyl)-2-pyridin-4-ylacetamide

Cat. No. B4019845
M. Wt: 310.4 g/mol
InChI Key: IEZRXRXLRXZOSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex organic molecules like the one often involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis of pyridine and pyrimidine derivatives from specific acetamide precursors demonstrates the versatility and complexity of organic synthesis techniques (Aly & Nassar, 2004). These processes can include condensation reactions, cyclization steps, and functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds containing pyridine and amide groups is critical for their chemical behavior and potential biological activities. Structural studies, such as X-ray crystallography, reveal the planarity or non-planarity of these molecules and how different substituents affect their overall geometry. For instance, the crystal structure analysis of N-phenyl-N-(pyridin-4-yl)acetamide highlights the importance of dihedral angles and planarity in determining the molecule's conformation (Umezono & Okuno, 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and structural framework. Reactions involving the amide group or the pyridine ring can lead to a variety of products, demonstrating the compound's role as a precursor in organic synthesis. For example, reactions leading to the formation of pyridazine and pyrimidine derivatives from acetamide precursors illustrate the diverse reactivity and potential for generating biologically active molecules (Aly & Nassar, 2004).

properties

IUPAC Name

N-methyl-N-(4-methyl-1-phenylpentyl)-2-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16(2)9-10-19(18-7-5-4-6-8-18)22(3)20(23)15-17-11-13-21-14-12-17/h4-8,11-14,16,19H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRXRXLRXZOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=CC=C1)N(C)C(=O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(4-methyl-1-phenylpentyl)-2-pyridin-4-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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